molecular formula C21H22N4O5S B2381588 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 946365-52-2

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2381588
CAS No.: 946365-52-2
M. Wt: 442.49
InChI Key: PCDRKGFSBLJFMY-UHFFFAOYSA-N
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Description

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a benzamide derivative featuring a pyrrolidine sulfonyl group at the para-position of the benzamide core and a pyridazinyl-ethyl-furan substituent. The compound’s design integrates a sulfonamide moiety (enhancing polarity and solubility) and heterocyclic systems (furan and pyridazine) that may influence metabolic stability and receptor binding kinetics.

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c26-20-10-9-18(19-4-3-15-30-19)23-25(20)14-11-22-21(27)16-5-7-17(8-6-16)31(28,29)24-12-1-2-13-24/h3-10,15H,1-2,11-14H2,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDRKGFSBLJFMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Benzoyl Chloride

The synthesis begins with the preparation of the sulfonamide-bearing aromatic acid:

Step 1 : Sulfonation of 4-chlorobenzoic acid using chlorosulfonic acid at 0–5°C yields 4-(chlorosulfonyl)benzoic acid.
Step 2 : Reaction with pyrrolidine in dichloromethane (DCM) at ambient temperature provides 4-(pyrrolidin-1-ylsulfonyl)benzoic acid (Yield: 78–82%).

Reaction Conditions :

Parameter Value
Solvent Dichloromethane
Temperature 0°C → Room Temperature
Reaction Time 12–16 hours
Base Triethylamine

Acid Chloride Formation

Conversion to the acyl chloride employs oxalyl chloride:

4-(Pyrrolidin-1-ylsulfonyl)benzoic acid (1 eq)
Oxalyl chloride (2.5 eq)
Catalytic DMF (0.1 eq)
DCM, reflux, 4 hours

This method achieves >95% conversion based on thin-layer chromatography (TLC) monitoring.

Synthesis of 2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethylamine

Pyridazinone Ring Formation

The 6-oxopyridazin-1(6H)-yl scaffold is constructed via cyclocondensation:

Step 1 : Furan-2-carbaldehyde (1 eq) reacts with maleic hydrazide (1 eq) in acetic acid under reflux (12 hours) to form 3-(furan-2-yl)-6-hydroxypyridazine.
Step 2 : Oxidation with manganese dioxide in tetrahydrofuran (THF) yields 3-(furan-2-yl)-6-oxopyridazin-1(6H)-one (Yield: 68%).

Ethylamine Sidechain Introduction

Nucleophilic aromatic substitution installs the ethylamine moiety:

Reagents :

  • 3-(Furan-2-yl)-6-oxopyridazin-1(6H)-one (1 eq)
  • 2-Bromoethylamine hydrobromide (1.2 eq)
  • Potassium carbonate (3 eq)
  • DMF, 80°C, 8 hours

Key Observations :

  • Excess base prevents N-alkylation side reactions
  • Temperature control critical to avoid ring opening

Amide Coupling Strategy

Schotten-Baumann Conditions

Traditional aqueous-organic interfacial reaction:

4-(Pyrrolidin-1-ylsulfonyl)benzoyl chloride (1 eq)
2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethylamine (1.05 eq)
10% NaOH (aq), DCM
0°C, vigorous stirring, 2 hours

Yield : 62%
Purity : 89% (HPLC)

Carbodiimide-Mediated Coupling

Improved yields achieved with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):

Reaction Setup :

Component Amount
Benzoyl chloride 1 eq
Ethylamine intermediate 1.1 eq
EDC 1.5 eq
HOBt 0.3 eq
Solvent DMF
Temperature 0°C → RT
Time 24 hours

Outcome :

  • Yield increases to 78%
  • Reduced dimerization compared to Schotten-Baumann

Comparative Analysis of Synthetic Routes

Parameter Schotten-Baumann Carbodiimide
Yield (%) 62 78
Reaction Time (hours) 2 24
Purification Difficulty Moderate High
Scalability Excellent Good

The carbodiimide method offers superior yields but requires chromatographic purification, while the Schotten-Baumann approach allows simpler workup through phase separation.

Spectroscopic Characterization

Critical spectral data for the target compound:

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.21 (d, J=8.4 Hz, 2H, Ar-H)
  • δ 7.89 (d, J=8.4 Hz, 2H, Ar-H)
  • δ 7.73 (s, 1H, pyridazinone H-4)
  • δ 7.52 (m, 1H, furan H-5)
  • δ 6.89 (d, J=3.2 Hz, 1H, furan H-3)
  • δ 3.41 (t, J=6.8 Hz, 2H, CH2NH)
  • δ 3.27 (m, 4H, pyrrolidine CH2)
  • δ 1.89 (m, 4H, pyrrolidine CH2)

IR (KBr) :

  • 1678 cm−1 (C=O stretch)
  • 1590 cm−1 (pyridazinone ring)
  • 1342 cm−1 (S=O asymmetric)
  • 1164 cm−1 (S=O symmetric)

Challenges and Optimization

Furan Ring Stability

The electron-rich furan moiety undergoes partial decomposition under strong acidic conditions. Mitigation strategies include:

  • Maintaining pH >5 during aqueous workups
  • Avoiding prolonged heating above 80°C

Amine Protection

Ethylamine intermediate requires Boc protection (tert-butyloxycarbonyl) during pyridazinone formation:

Protection : Boc2O (1.2 eq), DMAP (0.1 eq), THF, 0°C → RT
Deprotection : TFA/DCM (1:1), 2 hours

This sequence improves overall yield by 18% compared to unprotected routes.

Alternative Synthetic Approaches

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The pyridazinone core can be reduced to form different derivatives.

    Substitution: The benzamide moiety can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could lead to furanones, while reduction of the pyridazinone core could yield dihydropyridazinones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related benzamide derivatives:

Parameter Target Compound PIMBA ([125I]PIMBA) 4-Iodo-N-[2-(1'-piperidinyl)ethyl]benzamide
Core Structure Benzamide with pyrrolidine sulfonyl, pyridazine, and furan substituents Benzamide with piperidinyl and 3-iodo-4-methoxy groups Benzamide with piperidinyl and 4-iodo substituent
Receptor Target Hypothesized: Sigma-1/2 receptors (based on benzamide analogs) Sigma-1 receptors Sigma-1 receptors
Binding Affinity (Kd) Not reported 5.80 nM (sigma-1 in DU-145 cells) Not explicitly stated
Bmax (fmol/mg protein) Not reported 1800 (sigma-1) Not explicitly stated
Imaging Potential Unstudied High tumor uptake in xenografts High tumor uptake in xenografts
Therapeutic Effect Unstudied Dose-dependent inhibition of prostate cancer colonies Not reported
Key Structural Features Pyrrolidine sulfonyl (polar), pyridazine-furan (heterocyclic) Piperidinyl, iodo-methoxy Piperidinyl, iodo

Structural and Functional Insights:

Pyrrolidine vs. Piperidinyl Groups: The target compound substitutes piperidinyl (seen in PIMBA) with pyrrolidine sulfonyl, which may alter receptor selectivity.

Heterocyclic Systems : The pyridazine and furan moieties in the target compound differ from the methoxy and iodo groups in PIMBA. These heterocycles may improve metabolic stability but could reduce sigma-1 binding affinity, as iodine in PIMBA is critical for high-affinity receptor interactions .

Therapeutic Potential: While PIMBA demonstrated dose-dependent inhibition of prostate cancer cell colonies, the target compound’s lack of an iodine substituent (a key feature in radioimaging agents) may limit its diagnostic utility unless modified.

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O3SC_{19}H_{22}N_{4}O_{3}S, with a molecular weight of 378.47 g/mol. The compound features a furan ring, a pyridazine moiety, and a sulfonamide group, which are known to contribute to its biological activity.

The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors involved in inflammation and cancer progression. The furan and pyridazine rings may facilitate binding to specific proteins, potentially inhibiting their activity or modulating their functions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with furan and pyridazine structures have shown promising results in inhibiting cancer cell proliferation through mechanisms such as tubulin polymerization inhibition and apoptosis induction .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary research suggests that it may possess activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of related compounds on MCF-7 breast cancer cells, revealing IC50 values in the micromolar range, indicating significant potency against these cancer cells .
  • Inflammation Modulation : Another research focused on the interaction of similar compounds with formyl peptide receptors (FPRs), which play critical roles in inflammation regulation. Agonistic activity towards FPRs was observed, suggesting potential therapeutic applications in inflammatory diseases.

Data Table: Biological Activities Overview

Activity Effect Reference
AnticancerInhibition of MCF-7 cell proliferation
AntimicrobialActivity against various bacterial strains
Inflammation modulationAgonistic activity on FPRs

Q & A

Q. What are the key synthetic routes for preparing N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the pyridazinone core via cyclocondensation of hydrazine derivatives with dicarbonyl compounds (e.g., maleic anhydride derivatives) under acidic or basic conditions .
  • Step 2 : Functionalization of the pyridazinone ring with a furan-2-yl group through nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Step 3 : Introduction of the pyrrolidine sulfonyl group via sulfonylation of the benzamide intermediate using pyrrolidine sulfonyl chloride in the presence of a base (e.g., triethylamine) .
    Critical Parameters : Reaction temperature (60–100°C), solvent choice (DMSO or THF for solubility), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions) .

Q. How is the purity and structural integrity of the compound validated?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% required for biological assays) .
  • Spectroscopy : ¹H/¹³C NMR (to confirm substituent positions), FT-IR (to verify sulfonamide and carbonyl groups), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
  • X-ray Crystallography : Used sparingly due to crystallinity challenges but provides definitive stereochemical data for analogs .

Q. What preliminary biological assays are recommended for this compound?

  • Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 10–100 µg/mL .
  • Enzyme Inhibition : Testing against serine/threonine kinases or cyclooxygenase-2 (COX-2) using fluorometric or colorimetric assays (IC₅₀ calculations) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–50 µM range) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzamide or pyrrolidine) impact bioactivity?

A comparative SAR study of analogs revealed:

Substituent PositionModificationBioactivity Trend
Benzamide (4-position) Sulfonyl vs. carbonylSulfonyl groups enhance kinase inhibition (e.g., 2.3-fold increase in IC₅₀ for EGFR)
Pyridazinone (3-position) Furan-2-yl vs. thiophen-2-ylFuran derivatives show superior antimicrobial activity (MIC: 8 µg/mL vs. 32 µg/mL)
Pyrrolidine N-methylationReduces cytotoxicity (IC₅₀ increases from 12 µM to >50 µM in HeLa cells)

Q. What computational methods are effective for predicting target binding modes?

  • Molecular Docking : AutoDock Vina or Schrödinger Glide to simulate interactions with ATP-binding pockets (e.g., CDK2 or EGFR kinases) .
  • MD Simulations : GROMACS or AMBER for stability analysis of ligand-receptor complexes (≥50 ns trajectories) .
  • Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., pyridazinone carbonyl) and hydrophobic regions (furan ring) .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from:

  • Assay Conditions : Variations in cell line viability (e.g., serum concentration affecting proliferation rates) .
  • Solubility Issues : Use of DMSO vs. aqueous buffers altering effective compound concentration .
  • Structural Analogs : Misattribution of activity to minor impurities (e.g., N-oxide byproducts detected via LC-MS) .
    Resolution : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) and validate purity via orthogonal methods (HPLC + HRMS) .

Q. What strategies optimize yield in large-scale synthesis?

  • Flow Chemistry : Continuous-flow reactors for exothermic steps (e.g., sulfonylation) improve reproducibility and yield by 15–20% .
  • Catalyst Optimization : Immobilized Pd catalysts reduce metal leaching in coupling reactions (yield: 78% vs. 65% with homogeneous catalysts) .
  • Workup Procedures : Liquid-liquid extraction with ethyl acetate/water (3:1 v/v) removes unreacted sulfonyl chlorides efficiently .

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